1-(2,5-Dimethoxyphenyl)-4-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Description
This compound is a benzimidazole-pyrrolidinone hybrid characterized by a 2,5-dimethoxyphenyl group at position 1 of the pyrrolidin-2-one ring and a 3-(4-methylphenoxy)propyl-substituted benzimidazole moiety at position 2. Its IUPAC name is 1-(2,5-dimethoxyphenyl)-4-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one (CAS RN: 862828-62-4) . The structural complexity arises from the fusion of a benzimidazole ring (a heterocyclic system with two nitrogen atoms) and a pyrrolidin-2-one scaffold, which is a lactam derivative of pyrrolidine. The 4-methylphenoxypropyl chain introduces lipophilicity, while the dimethoxyphenyl group may influence electronic properties and solubility.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-4-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O4/c1-20-9-11-22(12-10-20)36-16-6-15-31-25-8-5-4-7-24(25)30-29(31)21-17-28(33)32(19-21)26-18-23(34-2)13-14-27(26)35-3/h4-5,7-14,18,21H,6,15-17,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRNDOXCWLLUBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,5-Dimethoxyphenyl)-4-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one (referred to as DM-PBP) is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of DM-PBP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
DM-PBP is characterized by a complex structure that includes a pyrrolidinone core linked to a benzimidazole moiety and substituted aromatic groups. Its chemical formula is , with a molecular weight of approximately 414.52 g/mol. The presence of methoxy and phenoxy groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that DM-PBP may exhibit several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that DM-PBP has cytotoxic effects on various cancer cell lines, potentially through apoptosis induction.
- Antioxidant Properties : The compound may possess antioxidant capabilities, which could mitigate oxidative stress in cells.
- Anti-inflammatory Effects : There is evidence suggesting that DM-PBP may inhibit pro-inflammatory cytokines, indicating its potential in treating inflammatory diseases.
Anticancer Activity
Studies have shown that DM-PBP exhibits significant cytotoxicity against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.5 |
| HeLa (Cervical) | 12.3 |
| A549 (Lung) | 10.8 |
These results indicate that DM-PBP may be effective in targeting specific cancer types, warranting further investigation into its mechanisms of action.
Antioxidant Activity
The antioxidant capacity of DM-PBP was evaluated using the DPPH radical scavenging assay. The results demonstrated:
- DPPH Scavenging Activity : At a concentration of 50 µM, DM-PBP exhibited a scavenging rate of 62%, comparable to standard antioxidants such as ascorbic acid.
This suggests that DM-PBP could play a role in reducing oxidative damage in biological systems.
Anti-inflammatory Effects
In vitro studies assessed the impact of DM-PBP on inflammatory markers in macrophage cultures. Key findings include:
- Reduction in IL-6 and TNF-α : Treatment with DM-PBP resulted in a significant decrease in the secretion of these pro-inflammatory cytokines.
- Mechanism of Action : It appears that DM-PBP may inhibit NF-kB signaling pathways, which are critical in the regulation of inflammation.
Case Studies
Several case studies have explored the therapeutic potential of compounds similar to DM-PBP:
-
Case Study on Anticancer Efficacy :
- A recent study investigated the effects of similar pyrrolidinone derivatives on breast cancer models, showing promising results in tumor reduction and improved survival rates.
-
Case Study on Inflammation :
- Another study focused on the anti-inflammatory properties of benzimidazole derivatives, demonstrating their ability to modulate immune responses effectively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole-Pyrrolidinone Derivatives
describes synthesized benzimidazole-pyrrolidinone analogs with variations in substituents (Table 1).
Table 1: Comparison of Benzimidazole-Pyrrolidinone Derivatives
*Molecular weights estimated based on provided data.
Key Observations:
- Substituent Impact : The target compound’s 2,5-dimethoxyphenyl group likely enhances electron-donating effects compared to the 3-methylphenyl group in compounds 12–14 . This could influence binding affinity in biological targets.
- Synthetic Feasibility : Yields for analogs 12–14 range from 53–67%, suggesting moderate synthetic efficiency for this class .
Phenoxypropyl-Substituted Piperazine Derivatives
describes piperazine derivatives (HBK14–HBK19) with phenoxypropyl chains (Table 2). While these lack the benzimidazole-pyrrolidinone core, their phenoxypropyl substituents share structural motifs with the target compound.
Table 2: Phenoxypropyl-Substituted Piperazine Analogs
Key Observations:
- Core Structure Differences : Piperazine derivatives (HBK series) are pharmacologically distinct due to their nitrogen-rich core, which may favor interactions with neurotransmitter receptors. In contrast, the target compound’s pyrrolidin-2-one and benzimidazole system could target enzymes like kinases or proteases.
- Phenoxypropyl Chain: The 4-methylphenoxypropyl group in the target compound is structurally analogous to the 2,5-dimethylphenoxy group in HBK17 but differs in substitution pattern, affecting steric and electronic properties .
Pyrrolidin-2-one Derivatives in Fragment Screening
includes a pyrrolidin-2-one derivative (C19H26N4O2) with a hydroxyethylpyrazole-methylaminophenyl substituent. Compared to the target compound:
- Molecular Weight : At 342.4 g/mol, it is significantly smaller than the target compound (~518 g/mol), suggesting differences in bioavailability and target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
